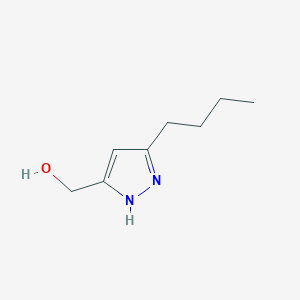

(5-Butyl-1H-pyrazol-3-yl)methanol

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comias.ac.in Its unique electronic configuration and ability to participate in various chemical reactions make it a privileged scaffold in the synthesis of a multitude of organic compounds. numberanalytics.commdpi.com The amphoteric nature of the pyrazole core allows for the straightforward introduction of diverse functional groups, enhancing its versatility. researchgate.net

Pyrazoles are aromatic compounds, a characteristic that contributes to their relative stability. numberanalytics.comglobalresearchonline.net They are found in a variety of compounds with significant biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. numberanalytics.commdpi.comglobalresearchonline.net This wide range of activities has cemented the pyrazole nucleus as a critical pharmacophore in medicinal chemistry. numberanalytics.comresearchgate.net

Scope and Academic Relevance of Substituted Pyrazole Methanol (B129727) Derivatives

Substituted pyrazole methanol derivatives, such as (5-Butyl-1H-pyrazol-3-yl)methanol, are of considerable academic and industrial interest. The presence of a hydroxyl group provides a reactive site for further chemical modifications, allowing for the creation of more complex molecules and libraries of compounds for screening purposes. These derivatives serve as crucial building blocks in the synthesis of larger, more intricate chemical structures.

The academic relevance of these compounds is highlighted by their frequent appearance in studies exploring new synthetic methodologies and their potential as active pharmaceutical ingredients. Researchers are continually investigating how different substituents on the pyrazole ring influence the compound's physical, chemical, and biological properties. nih.gov For instance, the introduction of a butyl group, as seen in the titular compound, can modulate lipophilicity, which in turn can affect a molecule's biological activity and pharmacokinetic profile.

Historical Development and Current Trends in Pyrazole Research

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first used the term "pyrazole". mdpi.com The first synthesis of pyrazole itself was achieved by Edward Buchner in 1889. mdpi.com Since these initial discoveries, research into pyrazoles has expanded exponentially. Early work focused on fundamental synthesis methods, such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. numberanalytics.comnih.gov

Current trends in pyrazole research are multifaceted. There is a strong emphasis on the development of more efficient, sustainable, and environmentally friendly synthetic methods, including the use of novel catalysts, microwave-assisted reactions, and multicomponent reactions. ias.ac.inmdpi.com Another significant trend is the exploration of pyrazole derivatives in materials science, where their unique photophysical properties are being harnessed for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com In the pharmaceutical realm, the focus remains on designing and synthesizing novel pyrazole-based drugs with improved efficacy and reduced side effects for a wide range of diseases. researchgate.nettaylorandfrancis.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(3-butyl-1H-pyrazol-5-yl)methanol |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-7-5-8(6-11)10-9-7/h5,11H,2-4,6H2,1H3,(H,9,10) |

InChI Key |

WOANLQHYWUSKHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NNC(=C1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Butyl 1h Pyrazol 3 Yl Methanol and Analogous Pyrazole Alcohols

Cyclocondensation Reactions

Cyclocondensation reactions represent a foundational and widely employed strategy for the construction of the pyrazole (B372694) ring. These methods typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Reactions Involving Hydrazine and its Derivatives with 1,3-Difunctional Systems

The reaction of hydrazines with 1,3-difunctional compounds is a primary and versatile method for pyrazole synthesis. This approach allows for the creation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dielectrophile.

A common challenge in this method, particularly with unsymmetrically substituted 1,3-dicarbonyl compounds, is the potential for the formation of regioisomeric products. nih.govrsc.org The regioselectivity of the reaction is influenced by several factors, including the pH of the reaction medium, the solvent, and the electronic and steric properties of the substituents on the starting materials. nih.govrsc.org For instance, when an aryl group is at the R¹ position and an alkyl group is at the R³ position of the diketone, the reaction typically yields the regioisomer with the aryl group at the 5-position of the pyrazole ring as the major product under conventional conditions. nih.gov

Table 1: Influence of Reaction Parameters on Regioselectivity in Knorr Pyrazole Synthesis

| Parameter | Effect on Regioselectivity | Reference |

| pH | Can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby affecting the site of initial attack. | rsc.org |

| Solvent | The polarity and proticity of the solvent can impact the reaction pathway and the stability of intermediates, influencing the final product ratio. | rsc.org |

| Substituent Effects (Electronic and Steric) | Electron-donating or withdrawing groups and the size of the substituents on both reactants play a crucial role in determining which carbonyl group is more reactive. | nih.govrsc.org |

Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives provides a reliable route to pyrazolines, which can subsequently be oxidized to pyrazoles. nih.govresearchgate.net This method is one of the most popular for synthesizing pyrazolines. researchgate.net The initial step is typically a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration.

This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. By selecting the appropriate α,β-unsaturated carbonyl compound and hydrazine, specific substituents can be introduced at the 1, 3, and 5-positions of the pyrazoline ring. researchgate.net Subsequent aromatization, often achieved by oxidation, yields the corresponding pyrazole. nih.gov

Approaches utilizing 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, is a classic and enduring method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives. jk-sci.comslideshare.net This reaction is typically carried out in the presence of an acid catalyst. jk-sci.comslideshare.net The mechanism involves the formation of an imine at one of the carbonyl carbons, followed by the attack of the second nitrogen atom on the remaining carbonyl group, leading to a diimine intermediate that then deprotonates to form the aromatic pyrazole ring. jk-sci.comslideshare.net

This method is highly versatile and can be used to synthesize a wide range of pyrazole derivatives, including those with pharmaceutical applications like Antipyrine and Celecoxib (B62257). slideshare.net The in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, provides a rapid and general route to previously inaccessible pyrazoles. organic-chemistry.orgmdpi.com

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative pathways with often milder reaction conditions and improved selectivity.

Ruthenium-Catalyzed Oxidative Coupling Reactions

An innovative approach to synthesizing tri- and tetrasubstituted pyrazoles involves an unprecedented ruthenium(II)-catalyzed intramolecular oxidative C-N coupling. nih.govorganic-chemistry.orgacs.org This method utilizes dioxygen as the oxidant, making it an environmentally friendly process. nih.govorganic-chemistry.org The reaction demonstrates excellent functional group tolerance and produces high yields of the desired pyrazoles. nih.govorganic-chemistry.orgacs.org Mechanistic studies suggest a process involving chelation of the ruthenium to a nitrogen atom, followed by C-H activation and reductive elimination to form the C-N bond, with molecular oxygen serving to reoxidize the ruthenium catalyst. organic-chemistry.org

Table 2: Key Features of Ruthenium-Catalyzed Pyrazole Synthesis

| Feature | Description | Reference |

| Catalyst | Ruthenium(II) complexes | nih.govorganic-chemistry.org |

| Oxidant | Dioxygen (O₂) | nih.govorganic-chemistry.orgacs.org |

| Scope | Synthesis of tri- and tetrasubstituted pyrazoles | nih.govorganic-chemistry.org |

| Advantages | High yields, excellent functional group tolerance, green oxidant | nih.govorganic-chemistry.orgacs.org |

Other Transition Metal Catalysis for Pyrazole Formation

Besides ruthenium, other transition metals such as copper, nickel, and palladium have been effectively used to catalyze the formation of pyrazole rings.

Copper-Catalyzed Synthesis: Copper catalysts have been employed in the oxidative cyclization of β,γ-unsaturated hydrazones, using molecular oxygen as the oxidant. rsc.org This method's outcome is notably solvent-dependent; for example, trisubstituted pyrazoles with a ketone functionality are the major product in ethanol, while disubstituted pyrazoles are predominantly formed in 1,1,1,3,3,3-hexafluoro-2-propanol. rsc.org Copper(I) iodide has also been used to catalyze the one-pot synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates in the presence of a base. thieme-connect.com Another copper-catalyzed approach involves the cascade reaction of oxime acetates, amines, and aldehydes to form pyrazoles. rsc.org

Nickel-Catalyzed Synthesis: Heterogeneous nickel-based catalysts have been utilized for the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. researchgate.netmdpi.com Nickel chloride has also been used to catalyze the Knorr pyrazole synthesis. researchgate.net Furthermore, a visible-light-mediated nickel(II)-catalyzed C-N cross-coupling between arylamines and pyrazoles in water has been reported as a green synthetic route. acs.org

Palladium-Catalyzed Synthesis: Palladium-catalyzed methods for pyrazole synthesis include the ring-opening reaction of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.org

Table 3: Summary of Other Transition Metal-Catalyzed Pyrazole Syntheses

| Metal Catalyst | Synthetic Approach | Key Features | Reference |

| Copper | Oxidative cyclization of β,γ-unsaturated hydrazones | Solvent-dependent product formation, uses O₂ as oxidant | rsc.org |

| Copper | One-pot reaction of phenylhydrazones and dicarboxylates | Efficient, base-mediated | thieme-connect.com |

| Copper | Cascade reaction of oxime acetates, amines, and aldehydes | Relay oxidation process | rsc.org |

| Nickel | One-pot condensation of hydrazines, ketones, and aldehydes | Heterogeneous catalysis, room temperature | researchgate.netmdpi.com |

| Nickel | Knorr synthesis | Catalyzes the classic cyclocondensation | researchgate.net |

| Nickel | Visible-light-mediated C-N cross-coupling | Green synthesis in water | acs.org |

| Palladium | Ring-opening of 2H-azirines with hydrazones | Provides access to polysubstituted pyrazoles | organic-chemistry.org |

Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. acs.orgnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov

A plausible MCR strategy for the synthesis of a precursor to (5-Butyl-1H-pyrazol-3-yl)methanol would involve the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. To achieve the desired 5-butyl and 3-carboxymethyl (or a precursor) substitution pattern, a carefully selected set of reactants is crucial. For instance, a four-component reaction could involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov

A potential synthetic route utilizing an MCR approach is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Heptanal | Ethyl acetoacetate | Hydrazine hydrate | Acid or Base | Ethyl 5-butyl-1H-pyrazole-3-carboxylate | nih.gov |

The resulting ethyl 5-butyl-1H-pyrazole-3-carboxylate can then be reduced to the target compound, this compound. The regioselectivity of such reactions is a critical aspect, and it is often influenced by the nature of the substituents on the reactants and the reaction conditions. nih.govbeilstein-journals.org

Green Chemistry and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. thieme.de The synthesis of pyrazole derivatives can be efficiently carried out under microwave-assisted conditions. For example, the condensation of 1,3-dicarbonyl compounds with hydrazines is often accelerated by microwave energy.

A representative microwave-assisted synthesis of a pyrazole precursor is shown in the following table:

| Reactant A | Reactant B | Solvent | Microwave Power | Time | Yield | Reference |

| 1,3-Diketone | Hydrazine derivative | Ethanol | 150 W | 5-10 min | High |

This methodology could be adapted for the synthesis of a precursor to this compound by using a diketone bearing a butyl group.

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, the development of solvent-free reactions or reactions in environmentally benign solvents like water is a key area of green chemistry. The synthesis of pyrazoles has been successfully achieved under these conditions.

Solvent-free reactions are often conducted by grinding the reactants together, sometimes with a solid support or catalyst. Aqueous medium reactions can be facilitated by the use of surfactants or phase-transfer catalysts. These approaches not only reduce the environmental impact but can also simplify the work-up procedure.

Post-Functionalization and Derivatization of Pre-formed Pyrazole Rings

An alternative to constructing the substituted pyrazole ring in a single step is to first synthesize a simpler pyrazole core and then introduce the desired functional groups in subsequent steps. This approach, known as post-functionalization, offers a high degree of flexibility. rsc.org

The pyrazole ring has distinct reactive positions. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. mdpi.com The regioselectivity of functionalization can be controlled by the appropriate choice of reagents, catalysts, and protecting groups. rsc.org For the synthesis of this compound, selective functionalization at the C3 and C5 positions is required.

Recent advances in transition-metal-catalyzed C-H functionalization have provided powerful tools for the direct and regioselective introduction of substituents onto the pyrazole ring. rsc.org

Introduction of the Butyl Group: A butyl group can be introduced at the C5 position of a pre-formed pyrazole ring through various methods, including:

Grignard Reaction: Reaction of a 5-halopyrazole with butylmagnesium bromide in the presence of a suitable catalyst. arkat-usa.org

Suzuki Coupling: Coupling of a 5-boronic acid or ester-substituted pyrazole with a butyl halide. mdpi.com

Introduction of the Methanol (B129727) Moiety: The methanol group at the C3 position can be installed by the reduction of a corresponding carboxylic acid, ester, or aldehyde.

Reduction of a Carboxylic Acid or Ester: A pyrazole-3-carboxylic acid or its ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. researchgate.netmdma.ch

Reduction of an Aldehyde: A pyrazole-3-carbaldehyde can be selectively reduced to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4). researchgate.net The aldehyde itself can be synthesized via the Vilsmeier-Haack reaction on a suitable pyrazole precursor. researchgate.net

Grignard Reaction with Formaldehyde (B43269): A 3-lithiated or 3-magnesiated pyrazole can react with formaldehyde to introduce the hydroxymethyl group. masterorganicchemistry.com

A potential two-step post-functionalization route is summarized below:

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 5-Butyl-1H-pyrazole-3-carboxylic acid | SOCl2, then Esterification | Ethyl 5-butyl-1H-pyrazole-3-carboxylate | LiAlH4 | This compound |

This approach allows for the separate and controlled introduction of the required functional groups, providing a versatile strategy for the synthesis of this compound and its analogs.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Butyl 1h Pyrazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations of the signals, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of (5-Butyl-1H-pyrazol-3-yl)methanol exhibits characteristic signals corresponding to the various protons within the molecule. The butyl group protons appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a quintet for the next methylene group, all in the upfield region of the spectrum. The methylene group attached directly to the pyrazole (B372694) ring appears as a triplet. The methylene protons of the hydroxymethyl group (CH₂OH) typically appear as a singlet, while the proton on the pyrazole ring (C4-H) also presents as a singlet. The protons of the N-H and O-H groups often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂ | ~1.3 | Sextet |

| Butyl-CH₂ | ~1.6 | Quintet |

| Pyrazole-CH₂-Butyl | ~2.6 | Triplet |

| Pyrazole-CH | ~6.1 | Singlet |

| CH₂OH | ~4.6 | Singlet |

| NH | Variable | Broad Singlet |

| OH | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The four carbons of the butyl group will have signals in the upfield region. The carbon of the methylene group attached to the pyrazole ring will be slightly downfield. The carbon of the hydroxymethyl group will appear further downfield. The two sp² hybridized carbons of the pyrazole ring will have the most downfield shifts.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Butyl-CH₃ | ~13.9 |

| Butyl-CH₂ | ~22.3 |

| Butyl-CH₂ | ~31.5 |

| Pyrazole-CH₂-Butyl | ~27.8 |

| Pyrazole-CH₂OH | ~57.0 |

| Pyrazole-C4 | ~101.5 |

| Pyrazole-C3 | ~150.0 |

| Pyrazole-C5 | ~152.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Advanced NMR Techniques (e.g., HMBC, NOESY, ¹⁵N NMR) for Connectivity and Conformation

To further confirm the structure and spatial arrangement of atoms, advanced NMR techniques are employed.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establishes long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the protons of the methylene group attached to the pyrazole ring and the C5 and C4 carbons of the pyrazole ring, confirming the position of the butyl group. Similarly, correlations between the hydroxymethyl protons and the C3 and C4 carbons would verify the placement of the methanol (B129727) substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space. This can help in determining the preferred conformation of the butyl group and the hydroxymethyl group relative to the pyrazole ring.

Nitrogen-15 NMR (¹⁵N NMR) can be used to directly observe the nitrogen atoms of the pyrazole ring. youtube.com The chemical shifts of the two nitrogen atoms would be distinct, providing further evidence for the pyrazole ring structure. youtube.com While challenging due to low natural abundance and a negative nuclear Overhauser effect, ¹⁵N NMR is a valuable tool for characterizing nitrogen-containing heterocycles. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to particular bond vibrations, providing functional group information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the pyrazole ring. The C-H stretching vibrations of the butyl group and the methylene group of the methanol substituent appear in the 2800-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring are typically observed in the 1500-1650 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | ~3300 (broad) |

| N-H Stretch (Pyrazole) | ~3150 (broad) |

| C-H Stretch (Alkyl) | 2850-2960 |

| C=N, C=C Stretch (Pyrazole Ring) | ~1550-1630 |

| C-O Stretch (Primary Alcohol) | ~1040 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While strong in FT-IR, the O-H and N-H stretching vibrations are typically weak in the Raman spectrum. Conversely, the C=C and C=N stretching vibrations of the pyrazole ring, which may be weak in the IR, often show strong signals in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl chain also tend to produce strong Raman bands. This complementary nature is invaluable for a complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C₈H₁₄N₂O, the calculated molecular weight is 154.21 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺).

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecule, confirming its elemental composition with high precision.

Interactive Data Table: Predicted Mass Spectrometry Data

| Analysis Type | Predicted Value | Information Gleaned |

| Molecular Weight | 154.21 g/mol | Confirms the overall mass of the molecule. |

| Exact Mass | 154.1106 g/mol | Provides the precise mass for elemental composition confirmation. |

| Major Fragment 1 | m/z 97 | Corresponds to the loss of the butyl group (M - 57). |

| Major Fragment 2 | m/z 123 | Corresponds to the loss of the hydroxymethyl group (M - 31). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

Although a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on other pyrazole derivatives provide a strong basis for predicting its solid-state characteristics. nih.govnih.govnih.gov For example, the crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one reveals the planarity of the pyrazole ring and the typical bond lengths within the heterocycle. nih.gov It is expected that the pyrazole ring in this compound would also be planar. The butyl group, being flexible, might exhibit some conformational disorder in the crystal lattice. Hydrogen bonding involving the pyrazole N-H and the hydroxyl group (-OH) is anticipated to be a dominant intermolecular force, influencing the crystal packing. nih.gov

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Defines the symmetry elements within the unit cell. |

| Hydrogen Bonding | N-H···O and O-H···N interactions | Key intermolecular forces governing the crystal packing. |

| Pyrazole Ring | Planar | Consistent with the aromatic character of the ring. |

| Butyl Chain | Potential for disorder | Reflects the conformational flexibility of the alkyl group. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical values based on the molecular formula to verify the purity and composition of the synthesized compound.

For this compound (C₈H₁₄N₂O), the theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.01) / 154.21 * 100% = 62.30%

Hydrogen (H): (14 * 1.01) / 154.21 * 100% = 9.15%

Nitrogen (N): (2 * 14.01) / 154.21 * 100% = 18.17%

Oxygen (O): (1 * 16.00) / 154.21 * 100% = 10.38%

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these calculated values, typically within a ±0.4% margin of error, which is a standard criterion for purity. Reports on the characterization of various pyrazole derivatives consistently utilize elemental analysis to confirm their successful synthesis and purity. nih.govnih.gov

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Expected) |

| Carbon (C) | 62.30 | 62.30 ± 0.4 |

| Hydrogen (H) | 9.15 | 9.15 ± 0.4 |

| Nitrogen (N) | 18.17 | 18.17 ± 0.4 |

Reactivity and Reaction Mechanisms of 5 Butyl 1h Pyrazol 3 Yl Methanol Derivatives

Aromaticity and Electronic Properties of the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov Its aromaticity stems from a planar, cyclic, conjugated system with 6 π-electrons, conforming to Hückel's rule. rrbdavc.orgijraset.com The atoms within the ring are sp² hybridized, each contributing a p-orbital to the delocalized π-system. rrbdavc.org This aromatic character confers significant stability to the pyrazole nucleus.

The electronic properties of the pyrazole ring are dictated by the presence of the two nitrogen atoms. One nitrogen atom is a pyrrole-like, acidic nitrogen (NH), whose lone pair of electrons participates in the aromatic sextet. nih.gov The other is a pyridine-like, basic nitrogen, with its lone pair located in an sp² hybrid orbital in the plane of the ring, which is responsible for the molecule's basicity. nih.govchemicalbook.com The electronegativity of the nitrogen atoms leads to a reduction in electron density at the C3 and C5 positions, making them electrophilic. nih.govchemicalbook.comresearchgate.net Conversely, the C4 position is comparatively electron-rich and thus nucleophilic, making it the preferred site for electrophilic substitution reactions. chemicalbook.comresearchgate.netmdpi.comnih.gov The N-unsubstituted pyrazole ring also exhibits amphoteric properties, capable of both donating and accepting a proton. nih.govresearchgate.net

Table 1: Electronic Properties of the Pyrazole Ring

| Property | Description | References |

|---|---|---|

| Aromaticity | Follows Hückel's rule (6 π-electrons), resulting in a stable, planar ring structure. | rrbdavc.orgijraset.com |

| Nitrogen Atoms | One acidic, pyrrole-like (NH) and one basic, pyridine-like (=N-). | nih.govchemicalbook.com |

| Reactivity Sites | Electrophilic Attack: Favored at the C4 position. | chemicalbook.comresearchgate.netnih.gov |

| Nucleophilic Attack: Favored at the C3 and C5 positions. | researchgate.netmdpi.comnih.gov |

| Amphoterism | Can act as both an acid (proton donation from NH) and a base (proton acceptance at =N-). | nih.govresearchgate.net |

Tautomerism and Prototropic Rearrangements in 1H-Pyrazoles

A key characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two ring nitrogen atoms. rrbdavc.orgchemicalbook.comglobalresearchonline.net This results in a dynamic equilibrium between two tautomeric forms. mdpi.comclockss.org For a 3,5-disubstituted pyrazole like (5-Butyl-1H-pyrazol-3-yl)methanol, this equilibrium exists between the 5-butyl-3-(hydroxymethyl)-1H-pyrazole and the 3-butyl-5-(hydroxymethyl)-1H-pyrazole forms. This phenomenon is crucial as the presence of multiple tautomers in a reaction medium can affect synthetic outcomes. nih.gov

The position of the tautomeric equilibrium is significantly influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov Studies have shown that electron-donating groups, particularly those capable of π-donation like -NH2, -OH, and -CH3, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups such as -CF3, -COOH, and -CHO generally stabilize the tautomer with the substituent at the C5 position. nih.gov

In the case of this compound, both the butyl group and the hydroxymethyl group are generally considered to be electron-donating. Based on established trends, the butyl group, being an alkyl group, would favor being at the C5 position. The hydroxymethyl group's influence is more complex but it is also considered electron-donating. The interplay of these groups, solvent effects, and potential for intramolecular hydrogen bonding will determine the predominant tautomer in a given environment. nih.govnih.gov

The tautomeric equilibrium of pyrazoles has been extensively investigated using both experimental and theoretical methods.

Experimental Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomerism. In solution, rapid proton exchange between the nitrogen atoms often leads to time-averaged signals, resulting in broadened peaks for the C3 and C5 carbons and their attached substituents. nih.gov Solid-state NMR and X-ray crystallography can provide unambiguous structural information for a single tautomer present in the crystal lattice. nih.govmdpi.comresearchgate.net Infrared (IR) spectroscopy has also been used to study tautomerism, particularly in matrix isolation studies. semanticscholar.org

Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and calculating their energetic profiles. nih.govmdpi.com These calculations can assess the influence of substituents and the solvent environment on the tautomeric ratio. nih.govsemanticscholar.org Theoretical studies have confirmed the general trends of substituent effects on tautomeric preference. nih.govsemanticscholar.org For instance, calculations have shown that electron-donating groups stabilize the 3-substituted tautomer, while electron-withdrawing groups favor the 5-substituted form. nih.govnih.gov

Electrophilic and Nucleophilic Reaction Pathways on the Pyrazole Core

The reactivity of the pyrazole core is a direct consequence of its electronic properties.

Electrophilic Substitution: As the C4 position is the most electron-rich, electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur preferentially at this site. researchgate.netglobalresearchonline.net The C3 and C5 positions are deactivated towards electrophilic attack due to the adjacent electronegative nitrogen atoms. researchgate.net

Nucleophilic Substitution: The C3 and C5 positions are electron-deficient and are therefore susceptible to nucleophilic attack, although this often requires harsh conditions or the presence of a good leaving group. researchgate.netmdpi.comnih.gov The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.

N-Alkylation: The pyridine-like nitrogen is nucleophilic and readily reacts with electrophiles like alkyl halides. This reaction typically leads to the formation of N-alkylated pyrazolium (B1228807) salts. rrbdavc.org

For this compound, electrophilic attack would be expected to occur at the C4 position. Nucleophilic attack would target the C3 and C5 positions.

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The hydroxymethyl group at the C3 (or C5) position of this compound is a primary alcohol and is expected to undergo typical alcohol reactions.

Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. The pyrazole ring itself is generally resistant to oxidation. chemicalbook.com

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under acidic or basic catalysis to form the corresponding esters. nih.gov

Etherification: Ether formation can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

These reactions provide a means to further functionalize the this compound scaffold, allowing for the synthesis of a wide range of derivatives.

Ring Transformations and Cycloaddition Reactions

While the pyrazole ring is aromatic and relatively stable, it can participate in ring transformation and cycloaddition reactions, often as part of its synthesis.

Synthesis via Cycloaddition: The most common method for synthesizing the pyrazole ring is the [3+2] cycloaddition reaction. nih.gov This typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. mdpi.comnih.govbeilstein-journals.orgresearchgate.net

Ring Opening: Under certain conditions, such as with very strong bases, the pyrazole ring can undergo ring-opening reactions, often initiated by deprotonation at the C3 position. chemicalbook.com Photochemical conditions can also induce transformations.

Ring Transformation: In some cases, pyrazoles can be involved in reactions that lead to the formation of other heterocyclic systems, although this is less common than their synthesis via cyclocondensation. nih.gov

These reactions highlight the versatility of the pyrazole core as both a synthetic target and a building block for more complex molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-butyl-3-(hydroxymethyl)-1H-pyrazole |

| 3-butyl-5-(hydroxymethyl)-1H-pyrazole |

| 2-amino-5-nitropyridine |

Coordination Chemistry of Pyrazole Alcohols, with a Focus on 5 Butyl 1h Pyrazol 3 Yl Methanol As a Ligand

Pyrazole (B372694) Derivatives as Ligands in Transition Metal Coordination Chemistry

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govpen2print.org They are well-regarded as excellent ligands for transition metals due to the presence of these nitrogen atoms, which can readily donate their lone pair of electrons to form coordinate bonds. researchgate.netresearchgate.net The versatility of pyrazole-based ligands stems from the ease with which the pyrazole ring can be functionalized, allowing for the tuning of steric and electronic properties to suit specific metal ions and catalytic applications. nih.govacs.org

The coordination chemistry of pyrazole derivatives is rich and varied, with numerous complexes having been synthesized and characterized. researchgate.netresearchgate.net These complexes exhibit a wide range of geometries and nuclearities, from simple mononuclear species to complex polynuclear and supramolecular structures. researchgate.netresearchgate.net The ability of the pyrazole ring to act as a bridging ligand between two metal centers further contributes to the structural diversity of these compounds.

Ligand Design Principles and Chelation Ability of Pyrazole Alcohols

The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complex are heavily influenced by the nature of the ligand. For pyrazole alcohols, the presence of both a pyrazole ring and a hydroxyl group allows for multiple modes of coordination. The nitrogen atom of the pyrazole ring can coordinate to a metal center, and the hydroxyl group can also participate in bonding, either in its protonated or deprotonated form. nih.gov

This dual functionality gives pyrazole alcohols the potential to act as chelating ligands, where both the pyrazole nitrogen and the hydroxyl oxygen bind to the same metal ion, forming a stable chelate ring. researchgate.net Chelation significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. The design of pyrazole alcohol ligands can be tailored by varying the substituents on the pyrazole ring to influence the steric and electronic environment around the metal center. For instance, the introduction of a butyl group at the 5-position, as in (5-butyl-1H-pyrazol-3-yl)methanol, can enhance the lipophilicity of the ligand and its complexes.

Formation and Characterization of Metal Complexes

Metal complexes of pyrazole alcohols are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole nitrogen and the hydroxyl group to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry. researchgate.net

Mass Spectrometry: To confirm the molecular weight of the complex.

UV-Visible Spectroscopy: To study the electronic properties of the complexes. mocedes.org

Coordination Modes (e.g., monodentate, bidentate, polydentate)

Pyrazole alcohols can exhibit various coordination modes depending on the reaction conditions, the nature of the metal ion, and the specific structure of the ligand. researchgate.netresearchgate.net

Monodentate: The ligand coordinates to the metal center through only one of its donor atoms, typically the pyridine-type nitrogen of the pyrazole ring.

Bidentate: The ligand coordinates to the metal center through two donor atoms. In the case of pyrazole alcohols, this often involves the pyrazole nitrogen and the oxygen of the hydroxyl group, forming a chelate ring. nih.gov

Polydentate/Bridging: In some cases, the pyrazole ring can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. The hydroxyl group can also act as a bridging ligand.

The specific coordination mode adopted by this compound would depend on the metal ion and reaction conditions. Its potential to act as a bidentate chelating ligand is a key feature for forming stable complexes.

Stereochemical Aspects of Complex Formation

The formation of metal complexes with pyrazole alcohol ligands can lead to various stereochemical outcomes. The geometry of the resulting complex is influenced by the coordination number of the metal ion and the steric constraints imposed by the ligand. For example, a four-coordinate metal center could adopt a tetrahedral or square planar geometry, while a six-coordinate metal center will typically be octahedral.

The presence of chiral centers in the ligand or the formation of chiral complexes can also be a significant aspect. While this compound itself is not chiral, its coordination to a metal center could, in principle, lead to the formation of chiral-at-metal complexes, particularly in octahedral geometries with other ligands.

Applications in Catalysis

Metal complexes derived from pyrazole-based ligands have found widespread applications in catalysis. nih.govrsc.org The ability to fine-tune the steric and electronic properties of the ligand allows for the development of catalysts with high activity and selectivity for specific transformations.

Metal-Catalyzed Organic Transformations

Complexes of pyrazole alcohols, including those of this compound, have the potential to catalyze a variety of organic transformations. nih.govrsc.orgrsc.org These can include:

Oxidation Reactions: The metal center can act as a redox-active site for the oxidation of substrates like alcohols and alkenes. nih.gov

Reduction Reactions: Catalytic hydrogenation and transfer hydrogenation of ketones, imines, and other unsaturated compounds are common applications for transition metal complexes.

Cross-Coupling Reactions: Palladium and other transition metal complexes are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.

Polymerization Reactions: Some transition metal complexes can act as catalysts for the polymerization of olefins.

The specific catalytic activity of a complex of this compound would depend on the choice of the metal center and the reaction conditions. The butyl group could influence the solubility of the catalyst in organic solvents, which can be an important factor in homogeneous catalysis.

Below is a table summarizing the properties and potential applications of this compound in coordination chemistry.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C8H14N2O |

| Potential Coordination Sites | Pyrazole nitrogen, Hydroxyl oxygen |

| Potential Coordination Modes | Monodentate, Bidentate (chelating) |

| Potential Applications | Ligand for transition metal complexes, Catalyst in organic synthesis |

Research on this compound in Redox Isomerization Catalysis Not Found

A thorough review of available scientific literature and chemical databases has revealed no specific research detailing the use of the chemical compound this compound as a ligand in coordination chemistry for redox isomerization catalysis.

While the broader field of coordination chemistry involving pyrazole alcohols is an active area of research, particularly in the development of catalysts for various organic transformations, specific studies focusing on the catalytic activity of complexes derived from this compound are not present in the public domain.

General research into pyrazole-based ligands shows their utility in stabilizing transition metal centers, such as ruthenium, which are known to be effective catalysts for redox isomerization of allylic alcohols. The electronic and steric properties of substituents on the pyrazole ring can significantly influence the catalytic activity and selectivity of the resulting metal complexes. However, without specific studies on the 5-butyl-3-hydroxymethyl substituted pyrazole, any discussion of its potential role in redox isomerization would be purely speculative.

Data tables and detailed research findings, as requested, cannot be generated due to the absence of published research on this specific topic. Scientific accuracy precludes the creation of content that is not supported by verifiable sources.

Therefore, the requested article focusing on the coordination chemistry and redox isomerization catalysis of this compound cannot be provided.

Computational and Theoretical Studies on 5 Butyl 1h Pyrazol 3 Yl Methanol and Substituted Pyrazoles

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov These theoretical approaches are crucial for predicting molecular geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of pyrazole derivatives. nih.govnih.gov By utilizing functionals like B3LYP, researchers can calculate optimized molecular structures, bond lengths, and angles with a high degree of accuracy. nih.govresearchgate.net DFT calculations reveal that the pyrazole ring is a π-excessive aromatic heterocycle, which influences its reactivity, with electrophilic substitutions typically occurring at the C4 position and nucleophilic attacks at the C3 and C5 positions. nih.gov The geometry of substituted pyrazoles is influenced by the nature and position of the substituent groups, which can cause slight distortions in the planarity of the pyrazole ring. researchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Pyrazole

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C4 | 1.41 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5-N1 | 1.36 Å |

| Bond Angle | C5-N1-N2 | 112.5° |

| Bond Angle | N1-N2-C3 | 105.0° |

| Bond Angle | N2-C3-C4 | 111.5° |

| Bond Angle | C3-C4-C5 | 106.0° |

| Bond Angle | C4-C5-N1 | 105.0° |

Note: The values in this table are illustrative for a generic substituted pyrazole and would need to be specifically calculated for (5-Butyl-1H-pyrazol-3-yl)methanol.

HOMO-LUMO Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. irjweb.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. irjweb.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized. researchgate.net

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system, it is the negative of electronegativity (-χ). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as μ² / (2η). irjweb.com

These descriptors, derived from DFT calculations, provide a quantitative basis for predicting the reactivity of this compound and other substituted pyrazoles. researchgate.netresearchgate.net

Table 2: Global Chemical Reactivity Descriptors for a Hypothetical Substituted Pyrazole

| Descriptor | Formula | Value (eV) |

| HOMO Energy | E_HOMO | -6.2967 |

| LUMO Energy | E_LUMO | -1.8096 |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.4871 |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 2.2436 |

| Chemical Softness | S = 1 / η | 0.4457 |

| Electronegativity | χ = -(E_HOMO + E_LUMO) / 2 | 4.0532 |

| Chemical Potential | μ = -χ | -4.0532 |

| Electrophilicity Index | ω = μ² / (2η) | 3.6593 |

Note: These values are illustrative and based on a generic substituted pyrazole. irjweb.com Specific calculations for this compound would be required for accurate data.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. researchgate.netwu.ac.th

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of 1H and 13C NMR chemical shifts. wu.ac.thresearchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. researchgate.netresearchgate.net This theoretical spectrum can aid in the interpretation of experimental IR data and the identification of functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. researchgate.netwu.ac.th This allows for the prediction of the maximum absorption wavelength (λ_max) and provides insight into the electronic structure of the molecule.

For this compound, these predictive calculations would be instrumental in analyzing and confirming its structure based on experimental spectroscopic data.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information obtained from quantum chemical calculations. eurasianjournals.comeasychair.org These simulations are particularly useful for studying the conformational flexibility of molecules and the influence of the surrounding environment.

Conformational Analysis and Flexibility

MD simulations can explore the different spatial arrangements (conformations) that a molecule like this compound can adopt due to the rotation of its single bonds. mdpi.com The butyl and hydroxymethyl groups attached to the pyrazole ring can rotate, leading to various conformers with different energies. MD simulations can identify the most stable conformers and the energy barriers between them. This analysis of conformational flexibility is crucial for understanding how the molecule might interact with biological targets or other chemical species. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of pyrazole derivatives, including structures related to this compound, docking studies provide critical insights into their potential as therapeutic agents by elucidating interactions at the molecular level.

These computational analyses help in screening libraries of compounds, prioritizing them for synthesis and biological testing, and guiding the rational design of new, more potent and selective inhibitors. nih.gov Studies have successfully employed flexible ligand docking approaches to investigate the interaction of pyrazole derivatives with various protein targets, such as kinases, which are crucial in cancer and other diseases. nih.govmdpi.com

Molecular docking simulations reveal the specific interactions that stabilize the ligand-protein complex. For pyrazole-based compounds, these interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and sometimes electrostatic or pi-pi stacking interactions. The pyrazole ring itself is often a key pharmacophore, participating in crucial hydrogen bonds with amino acid residues in the target's binding pocket. nih.gov

For instance, in studies involving various kinases, the pyrazole core of inhibitor molecules has been shown to interact with key residues in the hinge region of the ATP binding site. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, anchoring the ligand in the active site. In one study, the pyrazole ring of inhibitors was found to interact with residues such as Asp86 and Leu135 in the CDK1 protein. nih.gov

Substituents on the pyrazole ring, such as the butyl and methanol (B129727) groups in this compound, play a significant role in defining the compound's binding affinity and selectivity. These groups can form additional interactions with the target protein. A butyl group, for example, can fit into a hydrophobic pocket, while a hydroxyl group (from the methanol substituent) can form hydrogen bonds. In the case of pyrazole-based inhibitors targeting IKKβ, the substituted benzyl (B1604629) ring was observed to form hydrophobic interactions with residues like Thr15, Val18, and Lys33. nih.gov Similarly, when targeting FGFR1, a pyrazole inhibitor's N-H group and a methoxy (B1213986) oxygen substituent were shown to form hydrogen bonds. nih.gov

The table below summarizes representative ligand-target interactions for various pyrazole derivatives as identified through molecular docking studies.

| Target Protein | Pyrazole Derivative Type | Key Interacting Residues | Type of Interaction |

| CDK1 | N-phenyl pyrazole with triazole | Asp86, Leu135, Gly11, Gln132 | Hydrogen Bonding, Hydrophobic |

| IKKβ | Substituted pyrazole | Glu97, Asp166 | Hydrogen Bonding |

| FGFR1 | AZD4547 (pyrazole-based) | Amide NH, Methoxy O | Hydrogen Bonding |

| Akt1 | Fluorophenyl-pyrazole | Gly162, Val164, Lys179, Leu181 | Hydrophobic |

| Cyclooxygenase-2 (COX-2) | 4,5-Dihydro-1H-pyrazole | (Not specified) | Interaction with pyrazole ring |

This table is generated based on findings from multiple studies on different pyrazole derivatives and their targets. nih.govdergipark.org.tr

Computational modeling is a powerful tool for investigating the Structure-Activity Relationship (SAR) of a series of compounds. SAR studies aim to understand how chemical structure relates to biological activity. By systematically modifying the structure of a lead compound like a pyrazole derivative and calculating its predicted binding affinity (e.g., docking score), researchers can identify which structural features are critical for activity. researchgate.netnih.gov

For pyrazole-based inhibitors, SAR studies often explore modifications at three key positions: N1, C3, and C5. For example, in the development of cannabinoid receptor antagonists, SAR studies revealed that a 2,4-dichlorophenyl substituent at the N1 position, a carboxamido group at C3, and a para-substituted phenyl ring at C5 were crucial for potent and selective activity. nih.gov The most potent compound in that series featured a p-iodophenyl group at the C5 position. nih.gov

Computational models can quantify the impact of these substitutions. Docking scores and calculated binding energies provide a theoretical basis for observed activities. For instance, a study on pyrazole derivatives as potential anticancer agents docked 63 different compounds against six protein targets. nih.gov The binding affinity scores ranged from -3.7 to -10.4 kcal/mol for the target CYP17, providing a quantitative measure to rank the potential efficacy of each derivative. nih.gov This allows for the rational design of new compounds; for example, if a hydrophobic pocket is identified in the target's active site, adding a lipophilic group like a butyl or phenyl substituent to the pyrazole core at the appropriate position is predicted to enhance binding affinity. nih.gov

The following table illustrates how computational data is used in SAR studies of pyrazole derivatives, linking structural changes to predicted activity.

| Base Scaffold | Structural Modification | Target Protein | Predicted Binding Affinity / Docking Score | Key SAR Finding |

| 1,3,5-Trisubstituted Pyrazole | Introduction of cyclopentyl at C3/C5 | Meprin α | Similar activity to diphenyl derivative | Bulky alkyl groups can maintain high inhibitory activity. nih.gov |

| 1,3,5-Trisubstituted Pyrazole | Addition of meta-carboxyphenyl at C3/C5 | Meprin β | Increased activity | Acidic substituents can improve activity against specific isoforms. nih.gov |

| Biarylpyrazole | p-Iodophenyl at C5 | Cannabinoid Receptor 1 (CB1) | Most potent in series (Ki not specified) | A para-substituted phenyl at C5 is critical for antagonist activity. nih.gov |

| Generic Pyrazole | Varied aryl and other substituents | C-RAF | -9.7 kcal/mol (for M36) | Specific substitutions lead to binding affinities near that of standard drugs. nih.gov |

| Generic Pyrazole | Varied aryl and other substituents | CRMP2 | -6.9 kcal/mol (for M74) | Certain pyrazole derivatives can show better binding affinity than standard drugs. nih.gov |

This table is a compilation of data from SAR studies on various classes of pyrazole inhibitors. nih.govnih.govnih.gov

These computational approaches provide a theoretical framework that significantly accelerates the drug discovery process by allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Advanced Applications of 5 Butyl 1h Pyrazol 3 Yl Methanol and Pyrazole Derivatives in Materials Science

Optoelectronic and Photoluminescent Materials

The remarkable photophysical properties of pyrazole (B372694) derivatives, often characterized by high fluorescence quantum yields and significant Stokes shifts, make them ideal candidates for optoelectronic and photoluminescent applications. nih.gov Although pyrazole itself is not fluorescent, appropriate substitutions on the ring can induce significant luminescence. nih.gov This synthetic adaptability allows for the creation of a wide array of materials that interact with light in highly specific ways. rsc.orgnih.gov

Pyrazole derivatives serve as the core structure for a variety of organic fluorophores and dyes. Their high synthetic versatility allows chemists to design molecules with tailored photophysical properties, including high quantum yields, photostability, and thermostability. nih.gov These characteristics are crucial for applications in devices like Organic Light Emitting Diodes (OLEDs). mdpi.com For instance, 1H-pyrazolo[3,4-b]quinolines are a class of pyrazole derivatives that exhibit high fluorescence quantum yields, making them suitable as luminophores in OLEDs. mdpi.com The ability to modify the pyrazole structure enables the tuning of emission colors and efficiency, which is a key aspect of developing next-generation display and lighting technologies. Furthermore, the incorporation of pyrazole moieties into larger conjugated systems is a common strategy for creating novel dyes with specific absorption and emission profiles for various technological uses. rsc.org

The most significant application of pyrazole-based fluorophores is in the development of chemosensors for detecting a wide range of analytes. rsc.org These sensors operate through mechanisms where the interaction with a target species—such as a metal ion or an anion—causes a measurable change in the fluorescence signal, either turning it "on" or "off." nih.govnih.gov The pyrazole ring often acts as both a signaling unit (the fluorophore) and a binding site, or it can be part of a larger molecular construct that includes a specific chelator for the target analyte. nih.gov

Researchers have successfully developed pyrazole-based fluorescent probes for various metal cations, including Zn²⁺, Cd²⁺, Hg²⁺, Fe³⁺, and Al³⁺. nih.govrsc.org For example, a simple pyrazole derivative was shown to exhibit a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺. rsc.org Another pyrazole sensor demonstrated a 30-fold fluorescence enhancement for Fe³⁺, with a very low limit of detection of 0.025 μM. rsc.org These sensors are valuable for environmental monitoring and biological imaging, offering high sensitivity and selectivity. nih.govrsc.org

Below is a table summarizing the performance of selected pyrazole-based fluorescent sensors.

Table 1: Performance of Pyrazole-Based Fluorescent Sensors| Sensor Type | Target Analyte(s) | Fluorescence Response | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative | Zn²⁺ / Cd²⁺ | "Turn-on" at λem 480 nm (20x increase for Zn²⁺) | Not specified | rsc.org |

| Pyrazole Derivative | Fe³⁺ / Fe²⁺ | "Turn-on" at λem 465 nm (30x increase for Fe³⁺) | 0.025 μM for Fe³⁺ | rsc.org |

| Pyrazole-derivative functionalized Fe₃O₄@SiO₂ | Hg²⁺ | Fluorescence quenching at 463 nm | 7.6 nM | nih.gov |

| Benzimidazole-Pyrazole Derivative | Al³⁺ | "Turn-on" | 62 nM | nih.gov |

| Pyrazole-4-carboxaldehyde based fluorophore (P1) | Dopamine (Dopa) | Not specified | 8.2 nM | acs.org |

Pyrazole-Based Microporous Organic Polymers and Hybrid Materials

Microporous organic polymers (MOPs) are a class of materials characterized by a large surface area and permanent porosity. Pyrazole-based MOPs are gaining attention due to the nitrogen-rich nature of the pyrazole ring, which imparts favorable properties for applications such as gas storage, separation, and catalysis. acs.orgresearchgate.net

Pyrazole-based MOPs can be fabricated through various polymerization techniques. One effective method is the Scholl coupling reaction, which involves the oxidative coupling of aromatic units to form a robust, porous network. acs.orgresearchgate.net For example, a pyrazole-based MOP, designated MOP-PZ, was successfully prepared through the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.orgresearchgate.net

Characterization of these materials is crucial to understanding their potential applications. Techniques such as Brunauer–Emmett–Teller (BET) analysis are used to determine the specific surface area. For MOP-PZ, a significant CO₂ absorption capacity of 202 mg g⁻¹ was recorded at 273 K and 1 bar, highlighting its potential for carbon capture applications. acs.orgresearchgate.net This high uptake is attributed to the microporous structure and the presence of abundant NH and N=C groups within the polymer network, which have a strong affinity for CO₂ molecules. acs.org

A key advantage of pyrazole-based MOPs is their suitability for post-synthetic functionalization to create advanced hybrid materials with specific properties. The pyrazole units within the polymer framework can serve as excellent ligands for anchoring metal nanoparticles, leading to novel heterogeneous catalysts. acs.orgresearchgate.net

Following this strategy, silver nanoparticles (Ag NPs) were embedded into the MOP-PZ polymer to create a hybrid material, MOP-PZ-Ag. This material was designed to act as a multifunctional catalyst. The porous polymer support facilitates the capture of CO₂ while the embedded Ag NPs catalyze its subsequent chemical transformation. The MOP-PZ-Ag hybrid demonstrated high efficiency in catalyzing the carboxylation of various terminal alkynes with CO₂ under mild conditions (ambient pressure, 50 °C). acs.orgresearchgate.net A significant benefit of this system is its reusability; the heterogeneous catalyst could be recovered and reused for five cycles without a significant loss of activity. researchgate.net

Table 2: Properties and Applications of a Pyrazole-Based Microporous Organic Polymer

| Polymer/Hybrid Material | Fabrication Method | Key Characteristic | Application | Reference |

|---|---|---|---|---|

| MOP-PZ | Scholl coupling of 3,5-diphenyl-1H-pyrazole | CO₂ uptake of 202 mg g⁻¹ (273 K, 1 bar) | Gas capture | acs.orgresearchgate.net |

| MOP-PZ-Ag | Embedding Ag nanoparticles in MOP-PZ | Heterogeneous catalyst | Carboxylation of terminal alkynes with CO₂ | acs.orgresearchgate.net |

Energetic Materials Based on Fused Pyrazole Systems

In the field of energetic materials, pyrazole derivatives are highly valued for their high nitrogen content, high positive enthalpy of formation, and generally low sensitivity to mechanical stimuli like impact and friction. sioc-journal.cn These properties make them safer and potentially more powerful alternatives to traditional explosives such as RDX and HMX. sioc-journal.cnresearchgate.net Fused pyrazole systems, where the pyrazole ring is part of a larger polycyclic structure, are particularly promising for developing next-generation, high-performance energetic materials. sioc-journal.cnacs.org

The introduction of energetic functionalities, such as nitro (—NO₂) or nitramino (—NHNO₂) groups, onto the fused pyrazole backbone is a common strategy to enhance performance. sioc-journal.cnacs.org A notable example is the development of materials based on a 3,6-dinitropyrazolo-[4,3-c]pyrazole framework. By incorporating tetrazole groups into this fused system, researchers synthesized 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) and its energetic salts. acs.orgnih.gov These compounds exhibit an excellent combination of high thermal stability and low sensitivity. For instance, the hydroxylammonium salt of DNTPP has a thermal decomposition temperature of up to 329 °C, and other derivatives are very insensitive to impact (>20 J) and friction (>360 N), making them very attractive as thermally stable and insensitive energetic materials. acs.orgnih.gov Other fused systems, such as those combining pyrazole with 1,2,3-triazole, have also been synthesized and evaluated for their energetic properties. bit.edu.cn

Table 3: Characteristics of Fused Pyrazole-Based Energetic Materials

| Compound | Key Structural Feature | Thermal Stability (Decomposition Temp.) | Sensitivity | Potential Application | Reference |

|---|---|---|---|---|---|

| DNTPP Derivatives | Fused Dinitropyrazolo-pyrazole with Tetrazole | Up to 329 °C | Impact: >20 J; Friction: >360 N | Thermally stable and insensitive energetic materials | acs.orgnih.gov |

| PTX | Fused Pyrazolo-[5,1-c] rsc.orgsioc-journal.cnCurrent time information in Bangalore, IN.triazine | High thermal stability | Greater safety margins than HMX | High-performance explosive | researchgate.net |

| 6-nitropyrazolo[3,4-d] nih.govrsc.orgCurrent time information in Bangalore, IN.triazol-3(4H)-olate salts | Fused Pyrazole and 1,2,3-Triazole | Not specified | Evaluated for energetic properties | Nitrogen-rich energetic materials | bit.edu.cn |

Mechanistic Insights into Biological Activities of Pyrazole Derivatives in Vitro Studies

In Vitro Antimicrobial Activity and Mechanistic Investigations

Pyrazole (B372694) derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms of action. mdpi.commdpi.com Their structural versatility allows for modifications that can enhance potency and selectivity against specific microbial pathogens. mdpi.com

Antibacterial Efficacy and Mode of Action

The antibacterial potential of pyrazole derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria. nih.gov Some pyrazole-containing antibiotics, such as cefoselis (B1662153) and ceftolozane, have been approved for clinical use, highlighting the therapeutic importance of this chemical class. nih.gov

The mode of action for the antibacterial effects of pyrazole derivatives is varied. Some derivatives function by disrupting the bacterial cell wall. nih.gov For instance, naphthyl-substituted pyrazole-derived hydrazones have been shown to be bactericidal against Staphylococcus aureus by interfering with cell wall integrity. nih.gov Another key mechanism is the inhibition of nucleic acid synthesis. nih.gov Several pyrazole derivatives act as potent inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov Molecular docking studies have predicted that the binding affinity of certain pyrazole-imidazole-triazole hybrids to DNA gyrase is responsible for their antibacterial activity. nih.gov Furthermore, some pyrazole derivatives inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, by targeting enzymes like MurB. pharmacophorejournal.com

Newly synthesized pyrazole derivatives have shown efficacy against a range of bacterial strains. For example, certain pyrazole-thiazole hybrids are potent growth inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov Other studies have reported pyrazole derivatives with significant activity against Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris. pharmacophorejournal.com

| Derivative Type | Target Organism(s) | Mechanism of Action | Reference(s) |

| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | Cell wall disruption | nih.gov |

| Pyrazole-thiazole hybrids | MRSA | Inhibition of Topoisomerase II/IV | nih.gov |

| Pyrazole-imidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | DNA gyrase inhibition | nih.gov |

| General Pyrazole Derivatives | E. coli | Inhibition of MurB enzyme (Peptidoglycan synthesis) | pharmacophorejournal.com |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative bacteria | Not specified, broad-spectrum | nih.gov |

Antifungal Properties and Mechanisms

Pyrazole derivatives represent a significant class of antifungal agents, with several commercial fungicides, including pyraclostrobin, furametpyr, and fluxapyroxad, containing this core structure. nih.gov Their antifungal activity spans a wide range of phytopathogenic and human pathogenic fungi. nih.govnih.gov

The primary mechanism of action for many antifungal pyrazole derivatives is the inhibition of cellular respiration. nih.gov Specifically, they act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), targeting complex II of the mitochondrial respiratory chain, which disrupts the fungal energy cycle. nih.govacs.org For example, pyraziflumid (B610351) and benzovindiflupyr (B602336) are pyrazole carboxamide fungicides that function as SDHIs. mdpi.com Another important mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. mdpi.com Pyrazole derivatives can target cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for this pathway. mdpi.commdpi.com Molecular docking studies have shown that some pyrazole aldehydes may exert their antifungal effect by inhibiting proteinase K. mdpi.com More recent research on pyrazole-5-sulfonamide derivatives suggests a mechanism involving the induction of oxidative damage and compromise of cell membrane integrity in fungi like Valsa mali. nih.gov

In vitro assays have demonstrated the potent antifungal activity of various pyrazole derivatives. An isoxazolol pyrazole carboxylate derivative showed significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Novel pyrazole-4-carboxamide derivatives have also been found to selectively inhibit the growth of R. solani. acs.org Furthermore, certain pyrazole analogues have exhibited high efficacy against Fusarium graminearum. nih.gov

| Derivative Type | Target Organism(s) | Mechanism of Action | Efficacy (EC50/MIC) | Reference(s) |

| Isoxazolol pyrazole carboxylate | R. solani | Not specified | 0.37 μg/mL | nih.gov |

| Pyrazole-4-carboxamide | R. solani | Succinate Dehydrogenase (SDH) Inhibition | IC50 = 3.3 μM | acs.org |

| Pyrazole-5-sulfonamide | V. mali, S. sclerotiorum, B. cinerea | Oxidative damage, cell membrane disruption | EC50 = 0.45, 0.49, 0.57 mg/L respectively | nih.gov |

| Pyrazole aldehydes | Phytopathogenic fungi | Inhibition of Proteinase K, CYP51 | - | mdpi.com |

| Pyrazole analogues with cycloalkyl group | F. graminearum | Not specified | EC50 = 0.0530 μM | nih.gov |

Antiviral Activities

The antiviral potential of pyrazole derivatives has been recognized against a variety of viruses. nih.govnih.gov Their unique chemical structure allows for modifications that can lead to potent antiviral agents. nih.gov For instance, pyrazole-based compounds have shown significant activity against Newcastle disease virus (NDV), a major threat to the poultry industry. nih.govnih.gov

Mechanistic studies suggest that pyrazole derivatives can interfere with viral replication and host-cell interaction. In studies against NDV, certain pyrazole derivatives were evaluated for their ability to inhibit virus-induced hemagglutination. nih.gov Molecular docking simulations have proposed that some derivatives may target host immune receptors like TLR4, which is involved in the innate immune response to viral infections. nih.gov Other research has pointed to the potential of pyrazole derivatives to act as direct antiviral agents against coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org The natural pyrazole C-glycoside, pyrazofurin, exhibits a broad spectrum of antiviral activity. nih.gov

Specific pyrazole derivatives have demonstrated high protection rates in in vitro antiviral assays. A hydrazone derivative and a thiazolidinedione derivative of pyrazole achieved 100% protection against NDV, while a pyrazolopyrimidine derivative provided 95% protection. nih.gov

In Vitro Anticancer Activity and Cellular Mechanisms

Pyrazole derivatives are a prominent class of compounds in anticancer drug discovery, with many demonstrating potent cytotoxicity against various cancer cell lines. mdpi.comnih.gov Their anticancer effects are mediated through multiple cellular mechanisms, primarily the induction of programmed cell death (apoptosis) and the inhibition of cell growth and division. mdpi.comnih.gov

Induction of Apoptosis Pathways

A key mechanism by which pyrazole derivatives exert their anticancer effects is the induction of apoptosis. nih.govmdpi.com This process is often triggered by the generation of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov The accumulation of ROS can lead to cellular damage and initiate the apoptotic cascade. nih.gov

The apoptotic pathway induced by pyrazoles often involves the activation of caspases, a family of proteases that execute programmed cell death. nih.govnih.gov For example, studies have shown that pyrazole derivatives can increase the activity of caspase-3, a key executioner caspase. nih.govnih.gov This activation can be a result of either the intrinsic or extrinsic apoptotic pathways. Some pyrazoles trigger the extrinsic pathway by activating TRAIL death receptors, leading to the activation of caspase-8. nih.gov Others influence the intrinsic (mitochondrial) pathway by altering the expression of Bcl-2 family proteins. mdpi.com They can cause the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX, leading to mitochondrial depolarization and the release of pro-apoptotic factors. mdpi.com Furthermore, some pyrazole derivatives have been shown to induce apoptosis through the activation of p53, a critical tumor suppressor protein. mdpi.com

In vitro studies have confirmed the pro-apoptotic effects of various pyrazole derivatives. For instance, a pyrazole derivative known as compound 3f was shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating ROS levels and increasing caspase-3 activity. nih.govnih.gov Another pyrazole compound, PTA-1, was also found to induce apoptosis in MDA-MB-231 cells, as evidenced by phosphatidylserine (B164497) externalization and caspase-3/7 activation. mdpi.com

Inhibition of Cell Proliferation